molecular formula C6H12Cl2 B2923450 1,4-Dichloro-4-methylpentane CAS No. 54305-91-8

1,4-Dichloro-4-methylpentane

Cat. No. B2923450
CAS RN: 54305-91-8
M. Wt: 155.06
InChI Key: QMQDOJKBGXQCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichloro-4-methylpentane is an organic compound with the molecular formula C6H12Cl2 . It has an average mass of 155.066 Da and a monoisotopic mass of 154.031601 Da . The compound is also known by its IUPAC name, Pentane, 1,4-dichloro-4-methyl .


Molecular Structure Analysis

The molecular structure of 1,4-Dichloro-4-methylpentane consists of a pentane (five-carbon) backbone with two chlorine atoms and one methyl group attached . The chlorine atoms are located at the 1st and 4th carbon atoms, and the methyl group is also attached to the 4th carbon atom .

Scientific Research Applications

Selective Extraction and Separation

A study by Gawali and Shinde (1974) on 4-methylpentan-2-ol, a compound structurally related to 1,4-Dichloro-4-methylpentane, showcases its use in the quantitative extraction of iron(III) from hydrochloric acid, demonstrating the potential of such compounds in analytical and separation techniques. This method allows for the stripping of iron(III) with water, indicating the utility of chlorinated hydrocarbons and their derivatives in selective extraction processes (Gawali & Shinde, 1974).

Conformational Studies

Hoffmann et al. (1999) explored the conformer equilibria in 2,4-disubstituted pentanes, including derivatives similar to 1,4-Dichloro-4-methylpentane, to understand how substituent effects influence conformer equilibrium. This research provides valuable insights into the molecular behavior of such compounds, which is crucial for designing molecules with desired physical and chemical properties (Hoffmann et al., 1999).

Electron Capture Processes

Bertin and Hamill (1964) studied electron capture processes in organic halides, including compounds structurally related to 1,4-Dichloro-4-methylpentane. Their work contributes to understanding the electron capture cross sections of chloromethane derivatives, which is fundamental for the development of radiation chemistry and photophysics (Bertin & Hamill, 1964).

Hindered Rotations in Solids and Liquids

Research by Rush (1967) on the low-frequency modes of methylchloroform and other compounds provides insights into the hindered rotations of molecules in solid and liquid phases. This study is relevant for understanding the dynamic behavior of chlorinated hydrocarbons and their analogs in different states of matter, which has implications for material science and molecular dynamics (Rush, 1967).

Catalytic and Thermal Properties

The work by Cutrufello et al. (2002) on the acid-base properties of oxide systems using 4-methylpentan-2-ol as a probe molecule showcases the application of related compounds in catalysis and material science. Their findings help in understanding the catalytic behavior and thermal stability of materials, which is crucial for the development of new catalysts and materials with superior technological properties (Cutrufello et al., 2002).

properties

IUPAC Name

1,4-dichloro-4-methylpentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2/c1-6(2,8)4-3-5-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQDOJKBGXQCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-4-methylpentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.